molecular formula C29H36O6 B607058 Demethylzeylasteral CAS No. 107316-88-1

Demethylzeylasteral

Cat. No. B607058
M. Wt: 480.6
InChI Key: ZDZSFWLPCFRASW-NGNIGKTMSA-N
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Description

Demethylzeylasteral is a nortriterpenoid originally isolated from T. wilfordii. It has diverse biological activities, including enzyme inhibitory, anti-angiogenic, antiproliferative, anti-inflammatory, and immunosuppressive properties .


Synthesis Analysis

Demethylzeylasteral (DEM), a class of terpenoids isolated from natural plants, frequently exhibits moderate or limited inhibitory effect on tumor growth across multiple cancer types. Efforts have been made to elevate the anti-tumor efficacy of DEM by altering active groups in its chemical structure .


Molecular Structure Analysis

Demethylzeylasteral can be exchanged with 1–2 18 Os during the 16 O/ 18 O exchanging reaction. With an approximate 68% exchange rate, the molecular weight of the product exchanged for 1 18 O is 483.26 with an exchange rate of about 68%, and the molecular weight of the product exchanged for 2 18 Os is 485.26 (positive mode) .


Chemical Reactions Analysis

A novel SPE-LC-MRM strategy for serum demethylzeylasteral quantitation was developed with an 18O-labeled internal standard. This method could be used to analyze the clinical serum concentration of demethylzeylasteral .


Physical And Chemical Properties Analysis

Demethylzeylasteral has a molecular formula of C29H36O6 and a formula weight of 480.6. It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .

Scientific Research Applications

  • Cancer Treatment:

    • Demethylzeylasteral shows promise as an anti-tumor compound, particularly in melanoma cells, by inhibiting cell proliferation and inducing apoptosis through the suppression of MCL1, an anti-apoptotic protein (Zhao et al., 2017).
    • It also exhibits cytotoxic effects against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux (Yang et al., 2021).
    • In colorectal cancer, demethylzeylasteral inhibits cell proliferation and enhances chemosensitivity to 5-fluorouracil (Yang et al., 2020).
    • It has shown effects in inhibiting the growth of gastric cancer cells and altering cell cycle phases (Yang et al., 2020).
  • Immunosuppression:

    • Demethylzeylasteral demonstrates significant immunosuppressive activity, which could have implications in organ transplantation and autoimmune disorders (Xu et al., 2009).
  • Inflammatory Disease Management:

    • It ameliorates inflammation in a rat model of unilateral ureteral obstruction, suggesting its potential in treating inflammatory diseases (Wang et al., 2017).
    • Demethylzeylasteral has been found effective in reducing proteinuria in diabetic nephropathy, indicating its potential in managing chronic kidney disease (Xu et al., 2022).
  • Antimicrobial Activity:

    • It exhibits antimicrobial activity against Gram-positive bacteria and the yeast Candida albicans (De León et al., 2005).
  • Other Applications:

    • Demethylzeylasteral can inhibit UDP-glucuronosyltransferase isoforms UGT1A6 and UGT2B7, which has implications in drug metabolism and potential drug-drug interactions (Zhao et al., 2012).
    • It also shows a blocking effect on the interaction between human ACE2 protein and SARS-CoV-2 RBD protein, suggesting potential therapeutic applications for COVID-19 treatment (Zhu et al., 2020).

Safety And Hazards

Demethylzeylasteral is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Demethylzeylasteral has shown potential in inhibiting the proliferation, migration, and invasion of cancer cells in a dose-dependent manner. Future research could focus on enhancing its chemosensitivity and exploring its mechanism of action .

properties

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZSFWLPCFRASW-CPISFEQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901315726
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylzeylasteral

CAS RN

107316-88-1
Record name Demethylzeylasteral
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107316-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylzeylasteral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
420
Citations
X Sun, B Shen, H Yu, W Wu, R Sheng, Y Fang, R Guo - Fitoterapia, 2022 - Elsevier
… activities of demethylzeylasteral for potential application … demethylzeylasteral in colorectal cancer cell lines may be attributed to the difference in gene expression. Demethylzeylasteral …
Number of citations: 6 www.sciencedirect.com
Y Yang, M Zhao, T Hu, F Su, F Qian… - Oncology …, 2021 - spandidos-publications.com
… Further investigation revealed that demethylzeylasteral downregulated the phosphorylation … with demethylzeylasteral. The present study demonstrated that demethylzeylasteral exhibits …
Number of citations: 7 www.spandidos-publications.com
Y Zhao, J He, J Li, X Peng, X Wang, Z Dong… - Cell death & …, 2017 - nature.com
… demethylzeylasteral showed similar effects as the concentration of 10 and 20 μM. Cells treating with 1 μM demethylzeylasteral … demethylzeylasteral, we chose 5 μM demethylzeylasteral …
Number of citations: 46 www.nature.com
Y Yang, J Han, Y Ma, J Zhang, Z Zhang… - Journal of …, 2020 - ncbi.nlm.nih.gov
… Here, our study confirmed that demethylzeylasteral could … demethylzeylasteral could cause cell cycle arrest and apoptosis. Followed we verified that combination demethylzeylasteral …
Number of citations: 14 www.ncbi.nlm.nih.gov
L Pan, F Feng, J Wu, S Fan, J Han, S Wang… - Pharmacological …, 2022 - Elsevier
Cancer stem cells drive tumor initiation, progression, and recurrence, which compromise the effectiveness of anti-tumor drugs. Here, we report that demethylzeylasteral (DML), a …
Number of citations: 57 www.sciencedirect.com
JW Zhao, GH Wang, M Chen, LH Cheng, XQ Ji - Molecules, 2012 - mdpi.com
… to investigate the inhibition of demethylzeylasteral (an important … The results showed that 100 μM of demethylzeylasteral … of UGT1A6 and UGT2B7 by demethylzeylasteral was best fit to …
Number of citations: 12 www.mdpi.com
K Chen, W Guo, R Li, Y Han, Q Gao, S Wang - Phytomedicine, 2022 - Elsevier
Background Liver fibrosis is a common cause of chronic liver disease. If left untreated, it can ultimately develop into liver cirrhosis or hepatocellular carcinoma. However, a direct …
Number of citations: 4 www.sciencedirect.com
JP Bai, YL Shi, X Fang, QX Shi - European journal of pharmacology, 2003 - Elsevier
… isolated monomers from GTW, demethylzeylasteral and celastrol, on the … The results showed that demethylzeylasteral concentration-… Demethylzeylasteral increased both activation and …
Number of citations: 55 www.sciencedirect.com
Y Huang, S Wang, C Zhang, Z Xu… - Experimental and …, 2017 - spandidos-publications.com
… the low‑dose demethylzeylasteral group had significantly … cantly higher in high‑dose demethylzeylasteral group (P<0.01) … , the high‑dose demethylzeylasteral group had the smoothest …
Number of citations: 7 www.spandidos-publications.com
K Zhang, G Fu, G Pan, C Li, L Shen, R Hu, S Zhu… - Cell death & …, 2018 - nature.com
Glioma is the most common and malignant form of primary brain tumour, and is characterised by high proliferation and extensive invasion and neurological destruction. …
Number of citations: 48 www.nature.com

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